![molecular formula C10H14 B14163396 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene CAS No. 36262-09-6](/img/structure/B14163396.png)
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrogenation of sabinene, a naturally occurring monoterpene, using dehydrogenation catalysts . The reaction conditions often include elevated temperatures and the presence of a hydrogen acceptor to facilitate the removal of hydrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of sabinene from natural sources, followed by its chemical transformation into this compound. The process may include steps such as distillation, catalytic dehydrogenation, and chromatographic purification to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve selective reduction.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
科学研究应用
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Sabinene: A naturally occurring monoterpene with a similar structure but lacking the methylene group.
Thujene: Another bicyclic monoterpene with structural similarities but different functional groups.
Pinene: A bicyclic monoterpene with a different ring system but similar chemical properties.
Uniqueness
1-Isopropyl-4-methylenebicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
36262-09-6 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7,9H,3,6H2,1-2H3 |
InChI 键 |
LBVRQJWOZIMWNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C12CC1C(=C)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
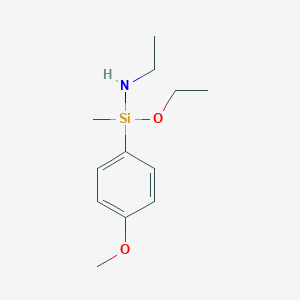
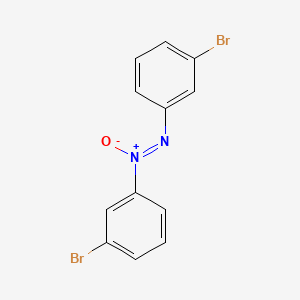

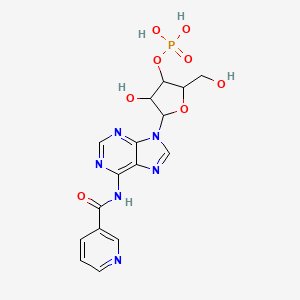
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
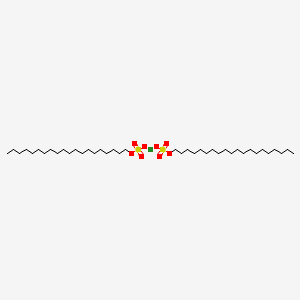

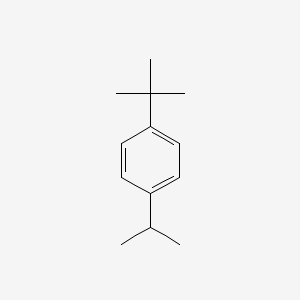
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
